Technical Guide: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Technical Guide: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
The following technical guide details the chemical profile, synthesis, and application of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , a critical sp³-rich building block in modern medicinal chemistry.
CAS Number: 1234710-02-1 Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol [1][2][3]
Executive Summary & Compound Identity
In the landscape of "Escape from Flatland" (increasing Fsp³ fraction in drug candidates), tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate serves as a high-value scaffold.[3] It functions as a constrained, bioisosteric replacement for meta-substituted aromatic rings or piperidines, offering improved metabolic stability and vector positioning for fragment-based drug discovery (FBDD).[3]
Chemical Profile Table
| Property | Specification |
| IUPAC Name | tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate |
| CAS Number | 1234710-02-1 |
| MDL Number | MFCD17926163 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | Imidazole N3: ~7.1 (Basic); Carbamate: Non-ionizable |
| LogP (Calc) | ~1.2 (Lipophilic enough for cell permeability, polar enough for oral bioavailability) |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |
Synthetic Methodology
The synthesis of CAS 1234710-02-1 is most robustly achieved via the Debus-Radziszewski Imidazole Synthesis utilizing the aldehyde precursor tert-butyl 3-formylazetidine-1-carboxylate.[3] This route is preferred over cross-coupling (e.g., Negishi) for scale-up due to lower reagent costs and avoidance of unstable organometallics.[3]
Core Synthetic Route: Aldehyde Condensation
Precursor: tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5).[3][4]
Step-by-Step Protocol
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Reagent Preparation:
-
Dissolve 1-Boc-3-formylazetidine (1.0 eq) in Methanol (10 mL/g).
-
Prepare a solution of Glyoxal (40% w/w aq., 1.1 eq).
-
Prepare Ammonium Hydroxide (28% NH₃ aq., 4.0 eq).
-
-
Reaction Initiation:
-
Cool the aldehyde/methanol solution to 0°C.
-
Add the Glyoxal solution dropwise over 10 minutes.[3]
-
Add the Ammonium Hydroxide solution dropwise (Exothermic reaction; maintain T < 10°C).
-
-
Cyclization:
-
Allow the mixture to warm to Room Temperature (25°C).
-
Stir for 12–16 hours. Monitoring by LC-MS should show disappearance of the aldehyde (M+H 186) and formation of the imidazole product (M+H 224).[3]
-
-
Workup & Purification:
-
Dilute residue with Ethyl Acetate and wash with Brine (x2).[3]
-
Dry organic phase over Na₂SO₄, filter, and concentrate.[3][4][5]
-
Purification: Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).[3] The imidazole nitrogen makes the compound streak on silica; adding 1% NH₄OH to the eluent improves peak shape.[3]
-
Validation:
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow from the alcohol precursor (often the commercial starting point) to the final imidazole scaffold.[3]
Caption: Synthetic pathway from the commercially available alcohol to the target imidazole via the aldehyde intermediate.
Applications in Drug Discovery
This compound is a "Scaffold Hop" utility player.[3] It is primarily used to introduce the Azetidine-Imidazole motif, which possesses unique geometric and electronic properties compared to traditional aromatic rings.[3]
Bioisosterism & Fsp³[3]
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Vector Alignment: The angle between the N-Boc (or N-linked drug pharmacophore) and the Imidazole C2 is approx 180° in the trans conformation, mimicking a para-substituted phenyl ring but with a significantly shorter vector length.[3]
-
Solubility: The basic imidazole nitrogen (pKa ~7) provides a solubility handle in acidic media (stomach), while the sp³ azetidine ring disrupts planarity, reducing crystal lattice energy and improving thermodynamic solubility.[3]
Therapeutic Areas[3]
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JAK Inhibitors: Analogs of Baricitinib (which uses an azetidine-pyrazole) often explore the imidazole variant to modulate H-bond donor/acceptor patterns in the ATP binding pocket.[3]
-
Epigenetics: Used in the synthesis of lysine demethylase (KDM) inhibitors where the imidazole coordinates to the active site metal (Fe²⁺) or interacts with key catalytic residues.[3]
SAR Logic Diagram
Understanding where this molecule fits in Structure-Activity Relationship (SAR) studies:
Caption: SAR positioning of the azetidine-imidazole scaffold against common structural motifs.
Handling & Safety
While specific toxicological data for this intermediate is limited, standard laboratory safety protocols for alkyl-imidazoles and Boc-protected amines apply.[3]
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]
-
Stability: The Boc group is acid-labile.[3] Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.[3] The imidazole ring is stable to oxidation but can react with strong alkylating agents at the N3 position.[3]
-
Storage: Keep cold (2-8°C) and dry. The azetidine ring has ring strain; while generally stable, prolonged exposure to heat (>100°C) should be avoided to prevent ring-opening polymerization.[3]
References
-
National Institutes of Health (NIH). (2019).[3] Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central.[3] Retrieved January 28, 2026, from [Link]
-
PubChem. (2025).[3] tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Compound Summary. Retrieved January 28, 2026, from [Link][3]
Sources
- 1. 1234710-02-1|tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
